molecular formula C10H13FO B2577487 1-(4-Fluorophenyl)-2-methylpropan-2-ol CAS No. 2928-17-8; 703-10-6

1-(4-Fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B2577487
CAS No.: 2928-17-8; 703-10-6
M. Wt: 168.211
InChI Key: DWRIANGNJXQAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-methylpropan-2-ol is a secondary alcohol characterized by a 4-fluorophenyl group attached to a 2-methylpropan-2-ol backbone. This compound is structurally significant due to its aromatic fluorine substituent, which enhances electronic effects such as electron-withdrawing character and influences intermolecular interactions like hydrogen bonding and hydrophobic packing . Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The fluorine atom at the para position of the phenyl ring modulates physicochemical properties, including solubility, logP, and metabolic stability, making it a versatile intermediate in pharmaceuticals and organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIANGNJXQAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2928-17-8
Record name 1-(4-Fluorophenyl)-2-methyl-2-propanol
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Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-2-ol

  • Molecular Formula : C₁₀H₁₃ClO
  • Molecular Weight : 184.66 g/mol .
  • Key Differences :
    • The chlorine atom (Cl) is larger and less electronegative than fluorine, leading to stronger hydrophobic interactions and reduced hydrogen-bonding capacity.
    • Higher molecular weight and logP compared to the fluoro analog, suggesting lower aqueous solubility .

1-(4-Bromophenyl)-2-methylpropan-2-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.12 g/mol .
Property 1-(4-Fluorophenyl)-2-methylpropan-2-ol 1-(4-Chlorophenyl)-2-methylpropan-2-ol 1-(4-Bromophenyl)-2-methylpropan-2-ol
Molecular Weight (g/mol) 168.21 184.66 229.12
logP (Predicted) ~2.5 (estimated) ~3.0 ~3.5
Aqueous Solubility Moderate Low Very Low

Methyl-Substituted Derivatives

1-(4-Fluoro-2-methylphenyl)-2-propanol

  • Molecular Formula : C₁₀H₁₃FO
  • Crystallographic studies suggest that ortho-methyl substitution disrupts planarity, affecting solid-state packing .

1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol

  • Molecular Formula : C₁₂H₁₇FO
  • Key Differences :
    • Two methyl groups at meta positions enhance lipophilicity (logP ~4.0) and may improve membrane permeability in drug design .

Methoxy-Substituted Analog

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

  • Molecular Formula : C₁₁H₁₆O₂
  • Key Differences :
    • The methoxy group (OCH₃) is electron-donating, opposing the electron-withdrawing effect of fluorine. This increases resonance stabilization of the aromatic ring and may alter metabolic pathways (e.g., demethylation susceptibility) .
    • Lower logP (~2.0) compared to the fluoro analog due to increased polarity .

Structural and Functional Insights

Stereochemical Considerations

  • This compound lacks chiral centers, but related compounds like 4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) exhibit stereoisomerism due to a ketone and amino group, influencing CNS activity .
  • In contrast, This compound derivatives with branched side chains (e.g., tert-butyl groups) show enhanced thermal stability in polymer applications .

Q & A

Basic Research Question

  • Catalyst Optimization : Use immobilized catalysts (e.g., silica-supported NaBH₄) to simplify purification .
  • Flow Chemistry : Continuous flow systems enhance reaction control and reduce batch variability .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate ketone reduction .
  • Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

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